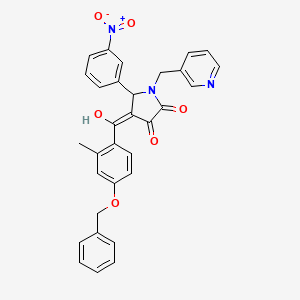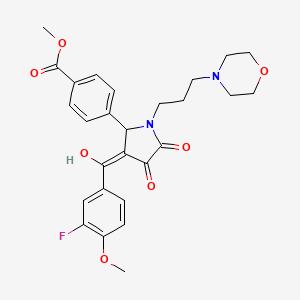
2-((4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(trifluoromethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Methoxyphenylgruppe und eine Trifluormethylacetamid-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid umfasst typischerweise mehrere Schritte. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring wird durch Reaktion von Hydrazin mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen synthetisiert.
Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Methoxyphenylhalogenid mit dem Triazolinzwischenprodukt reagiert.
Thioetherbildung: Die Thioetherbindung wird durch Reaktion des Triazolinzwischenprodukts mit einer Thiolverbindung gebildet.
Acetamidbildung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu erhöhen. Dazu können die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie gehören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(trifluoromethyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazole intermediate.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Methoxyphenyl- und Triazoleinheiten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogenide, Nucleophile und Elektrophile unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der Methoxyphenyl- und Triazolgruppen.
Reduktion: Reduzierte Formen der Verbindung, die möglicherweise die funktionellen Gruppen verändern.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und anticancer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-((4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(trifluoromethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-((4-Amino-5-Phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid: Ähnliche Struktur, aber ohne die Methoxygruppe.
2-((4-Amino-5-(2-Chlorphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid: Ähnliche Struktur, aber mit einem Chloratom anstelle einer Methoxygruppe.
Einzigartigkeit
Das Vorhandensein der Methoxygruppe in 2-((4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(Trifluormethyl)acetamid verleiht einzigartige chemische und biologische Eigenschaften, die möglicherweise seine Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
CAS-Nummer |
618439-55-7 |
|---|---|
Molekularformel |
C12H12F3N5O2S |
Molekulargewicht |
347.32 g/mol |
IUPAC-Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(trifluoromethyl)acetamide |
InChI |
InChI=1S/C12H12F3N5O2S/c1-22-8-5-3-2-4-7(8)10-18-19-11(20(10)16)23-6-9(21)17-12(13,14)15/h2-5H,6,16H2,1H3,(H,17,21) |
InChI-Schlüssel |
FJFRNXWJYVITJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028330.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028334.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12028336.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028344.png)
![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)


![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028359.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
